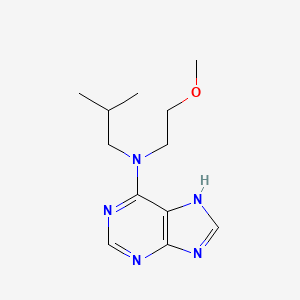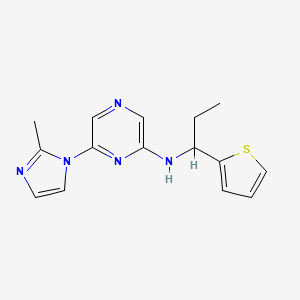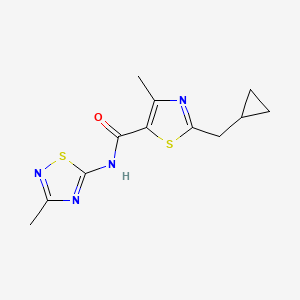![molecular formula C15H16N4O B7631902 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a potent inhibitor of the P2X7 receptor, a protein that plays a crucial role in the immune system and inflammatory response.
作用机制
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist exerts its pharmacological effects by selectively inhibiting the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor, a member of the P2X family of ATP-gated ion channels. The 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor is expressed on immune cells, neurons, and other cell types and plays a critical role in inflammation, apoptosis, and cell proliferation. By blocking the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist can reduce the release of pro-inflammatory cytokines, activate anti-inflammatory pathways, and prevent cell death.
Biochemical and Physiological Effects:
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been shown to reduce pain hypersensitivity, decrease microglial activation, and improve cognitive function. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to reduce tumor growth, increase tumor cell death, and enhance the efficacy of chemotherapy.
实验室实验的优点和局限性
One of the main advantages of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is its selectivity and potency for the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor. This allows for precise modulation of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor activity without affecting other ATP-gated ion channels. However, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to have off-target effects on other receptors, such as P2X4 and P2X3, which may complicate its use in some experimental settings. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has poor solubility in water, which may limit its use in some biological assays.
未来方向
There are several future directions for the research and development of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist. One potential application is in the treatment of chronic pain, where 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has shown promising results in preclinical studies. Another potential application is in the treatment of neurodegenerative disorders, where 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist may help to reduce inflammation and prevent cell death. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist may also have applications in cancer therapy, where it can enhance the efficacy of chemotherapy and reduce tumor growth. Further research is needed to fully understand the potential of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is a promising chemical compound with potential applications in the field of drug discovery. It selectively inhibits the 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile receptor and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand the pharmacological properties of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist and to optimize its use in clinical settings.
合成方法
The synthesis of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist involves the reaction of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carboxylic acid with thionyl chloride and then with 2-amino-4-methylpyridine. The resulting compound is then reacted with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for biological assays.
科学研究应用
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has shown promising results in reducing inflammation, neuropathic pain, and tumor growth. Moreover, 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
5-[(2-propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(2)20-15-7-12(5-6-17-15)9-18-14-4-3-13(8-16)19-10-14/h3-7,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZMHBMZYJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)

![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)


![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)


![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)